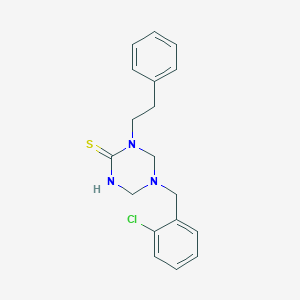
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazinane family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, which makes it a potential candidate for the development of anticancer agents. In addition, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory agents.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the study of its potential use as an insecticide or herbicide can also be explored.
In conclusion, 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It has been studied for its potential applications in various fields of science, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to interact with specific enzymes and receptors in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde in the presence of triethylamine, followed by the reaction with thiourea. The product can be purified through recrystallization or column chromatography.
Scientific Research Applications
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
Molecular Formula |
C18H20ClN3S |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-17-9-5-4-8-16(17)12-21-13-20-18(23)22(14-21)11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
InChI Key |
ALPUHLXHBKUNFP-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




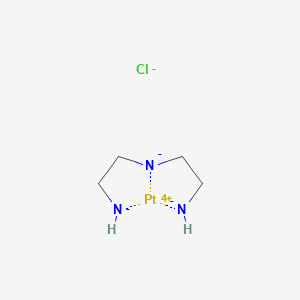
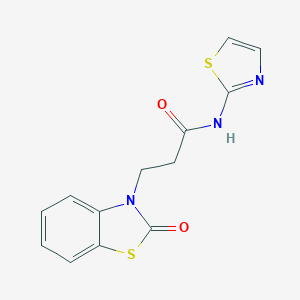
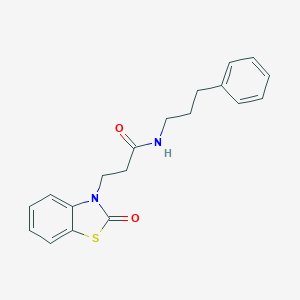



![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
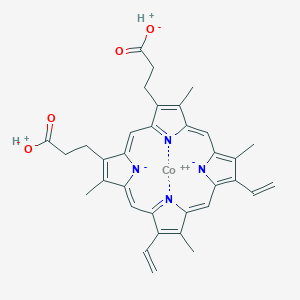

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
